molecular formula C21H32O15 B12291362 [3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate

[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate

Cat. No.: B12291362
M. Wt: 524.5 g/mol
InChI Key: IGDYHFLKZHDKLM-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate: is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Glycosylation: The formation of glycosidic bonds between sugar moieties, often facilitated by Lewis acids like boron trifluoride etherate.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate: undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl functionalities using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reduction of carbonyl groups to hydroxyl functionalities using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where acetyl groups can be replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.

Scientific Research Applications

[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate: has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of [3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of enzymes involved in carbohydrate metabolism. Additionally, its structural features allow it to interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific structural features and reactivity, which make it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C21H32O15

Molecular Weight

524.5 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C21H32O15/c1-8(23)30-7-13-16(31-9(2)24)18(32-10(3)25)19(33-11(4)26)21(35-13)36-17-14(27)12(6-22)34-20(29-5)15(17)28/h12-22,27-28H,6-7H2,1-5H3

InChI Key

IGDYHFLKZHDKLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2O)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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